molecular formula C17H15ClN4O2 B7174444 N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7174444
M. Wt: 342.8 g/mol
InChI Key: DRRCOMACAPDCJW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a phenyl ring substituted with a chloro and dimethylcarbamoyl group

Properties

IUPAC Name

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-21(2)17(24)12-7-6-11(9-14(12)18)20-16(23)13-10-19-22-8-4-3-5-15(13)22/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCOMACAPDCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.

    Substitution Reactions: The phenyl ring is introduced through substitution reactions, where the chloro and dimethylcarbamoyl groups are added using reagents like thionyl chloride and dimethylamine.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the pyrazolo[1,5-a]pyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a different fused ring system but exhibit similar biological activities.

Uniqueness

N-[3-chloro-4-(dimethylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and dimethylcarbamoyl groups contribute to its reactivity and potential as a versatile compound in various research applications.

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